2-(3-Chlorophenoxy)propionamide

Plant growth regulation Formulation science Environmental fate

2-(3-Chlorophenoxy)propionamide (synonyms: 3-CPA, Amchem 64-50, Peach-Thin) is a chlorophenoxy propionamide plant growth regulator that functions as a synthetic auxin mimic. It belongs to the phenol ether class and is structurally defined by a 3-chlorophenoxy moiety linked to a propionamide backbone.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 5825-87-6
Cat. No. B165271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenoxy)propionamide
CAS5825-87-6
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H2,11,12)
InChIKeyQVTINYNCTADMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenoxy)propionamide (CAS 5825-87-6): Core Physicochemical and Regulatory Identity for Sourcing Decisions


2-(3-Chlorophenoxy)propionamide (synonyms: 3-CPA, Amchem 64-50, Peach-Thin) is a chlorophenoxy propionamide plant growth regulator that functions as a synthetic auxin mimic. It belongs to the phenol ether class and is structurally defined by a 3-chlorophenoxy moiety linked to a propionamide backbone [1]. The compound is registered with the US EPA as a pesticide active ingredient (status: Approved) [2]. It is distinct from its carboxylic acid analog, 2-(3-chlorophenoxy)propionic acid (cloprop), whose US EPA registration has been cancelled [3]. This compound has documented efficacy in peach fruit thinning and pineapple crown growth suppression [4].

Why Generic Substitution Fails for 2-(3-Chlorophenoxy)propionamide: Physicochemical and Regulatory Non-Equivalence with the Acid Analog


The amide form (2-(3-chlorophenoxy)propionamide) and its widely available acid congener (2-(3-chlorophenoxy)propionic acid, cloprop) cannot be treated as interchangeable despite sharing the same chlorophenoxy pharmacophore. The amide exhibits approximately 4-fold lower aqueous solubility (0.3 g/L vs. 1.2 g/L for the acid) , a substantially higher melting point (147–148°C vs. 112–116°C) [1], and critically, a divergent US EPA registration status—the amide remains listed as an approved pesticide active ingredient while the acid registration has been formally cancelled [2][3]. These differences in solubility, thermal stability, and regulatory standing directly affect formulation options, field application compliance, and the ability to market treated produce in regulated jurisdictions.

2-(3-Chlorophenoxy)propionamide: Quantitative Differentiation Evidence Against Closest Comparators


Aqueous Solubility: Amide vs. Carboxylic Acid Analog

The 2-(3-chlorophenoxy)propionamide exhibits markedly lower aqueous solubility compared to its direct acid analog 2-(3-chlorophenoxy)propionic acid. The amide is only sparingly soluble at 0.3 g/L (25 °C, calculated) , while the acid demonstrates approximately 1.2 g/L solubility (22 °C, measured) . This 4-fold solubility differential means the amide will partition less readily into aqueous spray solutions and soil pore water, potentially requiring different formulation approaches (e.g., emulsifiable concentrates vs. soluble concentrates).

Plant growth regulation Formulation science Environmental fate

Melting Point and Thermal Stability: Amide vs. Acid

The melting point of 2-(3-chlorophenoxy)propionamide (147–148 °C, experimental) is substantially higher than that of its acid analog 2-(3-chlorophenoxy)propionic acid (112–116 °C) [1]. This 31–36 °C elevation reflects stronger intermolecular hydrogen bonding via the primary amide group, which translates to greater thermal robustness during storage and formulation processing. For procurement, the higher melting point provides a wider thermal safety margin during shipping and warehousing in hot climates, and enables processing techniques (e.g., hot-melt extrusion) that may be precluded for the lower-melting acid.

Storage stability Formulation compatibility Quality control

US EPA Regulatory Status: Amide (Approved) vs. Acid (Cancelled)

A critical differentiator for US-based or US-export procurement is the divergent EPA registration status. 2-(3-Chlorophenoxy)propionamide (CAS 5825-87-6) is listed on the EPA Substance Registry as a pesticide active ingredient with status 'Approved' [1]. In contrast, the direct acid analog 2-(3-chlorophenoxy)propionic acid (cloprop, CAS 101-10-0) has been cancelled—'No longer registered with the EPA for use in the US' [2]. For any organization requiring EPA-compliant active ingredients for field trials, residue studies, or commercial product development, the amide is the only viable option between these two close structural relatives.

Regulatory compliance Pesticide registration US market access

Fruit Thinning Efficacy: 3-CPA (Amide) vs. Ethephon

In a direct head-to-head field study on 'Cardinal' peach, 2-(3-chlorophenoxy)propionamide (3-CPA) and (2-chloroethyl)phosphonic acid (ethephon) were compared for fruit thinning efficacy [1]. The optimal concentration for 3-CPA was 300 ppm, whereas ethephon achieved comparable crop load reduction at only 30 ppm—a 10-fold potency difference. However, the pharmacodynamic profiles diverged: 3-CPA exhibited a delayed thinning action, while ethephon was quicker in inducing abscission but resulted in significantly smaller fruit at harvest compared to hand-thinned controls. This positions 3-CPA as the preferred agent when fruit size retention at harvest is the priority, despite requiring a higher application rate.

Peach fruit thinning Abscission induction Horticultural PGR comparison

Comparative Fruit Size Enhancement: Amide vs. Acid on Peach

A direct comparative field study assessed the effect of 2-(3-chlorophenoxy)propionamide (3-CPA) and 2-(3-chlorophenoxy)propionic acid (3-CP) on 'Loadel' and 'Suncrest' peach cultivars at 9 weeks postbloom [1]. Both chemicals significantly increased fruit diameter compared to untreated controls, and—critically—there were no significant differences between the two chemical forms in fruit diameter enhancement, nor among different application rates of 3-CP. Preharvest drop was significantly increased by both chemicals in 'Loadel' but not 'Suncrest'. Soluble solids content (%) was increased by 3-CP in 'Loadel' at all concentrations, indicating earlier ripening, while the amide (3-CPA) did not significantly alter soluble solids in either cultivar. This suggests the amide may offer a more neutral ripening profile in certain varieties, which could be advantageous when delayed harvest or uniform maturity is desired.

Peach fruit diameter PGR equivalency Crop quality

Predicted Lipophilicity (logP): Amide vs. Acid Partitioning Behavior

Predicted logP values provide insight into the differential environmental partitioning and plant translocation behavior of the amide versus the acid. 2-(3-Chlorophenoxy)propionamide has a predicted logP of 1.53 (ALOGPS) [1], while 2-(3-chlorophenoxy)propionic acid has a reported partition coefficient (logP) of 2.52 [2]. The ~1 log unit lower lipophilicity of the amide suggests reduced affinity for organic phases (soil organic matter, plant cuticular waxes) compared to the acid. For a compound that must be absorbed through foliage and translocated to target tissues, this physicochemical difference may influence uptake kinetics and within-plant mobility, providing a formulation scientist with a distinct starting point for optimizing delivery systems.

Lipophilicity Translocation potential Environmental partitioning

2-(3-Chlorophenoxy)propionamide: Evidence-Backed Application Scenarios for Research and Industrial Deployment


EPA-Compliant Peach Fruit Thinning Field Trials in the US Market

For US-based horticultural researchers and agrochemical developers requiring an EPA-approved active ingredient for peach fruit thinning field trials, 2-(3-chlorophenoxy)propionamide is the direct selection. Its EPA 'Approved' status under the Pesticides - Active Ingredients list [1] contrasts with the cancelled registration of the acid analog cloprop [2], making the amide the only regulatory-compliant option in this structural class for US field deployment. Field-validated application parameters from peer-reviewed studies—300 ppm applied at 400 gallons per acre, timed to 8.5–9.5 mm ovule length —provide a ready protocol for trial design. The documented outcome of fruit size parity with hand-thinned controls supports its use in trials where mechanical thinning equivalence must be demonstrated.

Formulation Development Requiring Thermally Stable Active Ingredient for Hot-Climate Logistics

The melting point of 2-(3-chlorophenoxy)propionamide (147–148 °C) [1] substantially exceeds that of the acid analog (112–116 °C) [2], providing a 31–36 °C thermal stability margin. This enables formulation processing at elevated temperatures—such as hot-melt extrusion for controlled-release granules—and ensures chemical integrity during unrefrigerated transport through tropical or summer supply chains. For procurement teams sourcing plant growth regulators destined for South Asian, African, or Middle Eastern markets, this thermal robustness reduces cold-chain dependency and the associated logistics cost.

Delayed-Action Fruit Thinning for Harvest Quality Optimization

In orchard management programs where fruit size at harvest is the primary quality metric, 3-CPA (the amide) offers a distinct advantage over the faster-acting thinner ethephon. Direct comparative data show that 3-CPA at 300 ppm produces fruit size equal to hand-thinned controls, whereas ethephon at 30 ppm, while more potent and rapid, results in significantly smaller fruit at harvest [1]. This delayed thinning action of 3-CPA allows a longer period for remaining fruit to accumulate photosynthate, translating to larger, higher-market-value fruit. This scenario is directly applicable to premium peach and nectarine production systems where fruit diameter grades determine profitability.

Ripening-Neutral Fruit Size Enhancement for Synchronized Harvest Scheduling

For growers and agronomists seeking to increase peach fruit diameter without inadvertently advancing ripening (which complicates harvest logistics), the amide form (3-CPA) is indicated over the acid form (3-CP). In head-to-head field data on 'Loadel' peach, the acid increased soluble solids content at all concentrations—indicating accelerated ripening—while the amide did not significantly alter soluble solids [1]. This ripening-neutral profile of the amide allows fruit size enhancement to be decoupled from maturity advancement, enabling more predictable harvest window scheduling and reducing the risk of fruit over-ripening before picking.

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